Cas no 314285-25-1 (N,N'-ethane-1,2-diylbis(N-phenylthiophene-2-carboxamide))

N,N'-ethane-1,2-diylbis(N-phenylthiophene-2-carboxamide) 化学的及び物理的性質
名前と識別子
-
- N,N'-ethane-1,2-diylbis(N-phenylthiophene-2-carboxamide)
- N,N'-1,2-ethanediylbis(N-phenyl-2-thiophenecarboxamide)
- 2-Thiophenecarboxamide, N,N'-1,2-ethanediylbis[N-phenyl-
- F1443-5462
- AKOS000486100
- N-phenyl-N-[2-[N-(thiophene-2-carbonyl)anilino]ethyl]thiophene-2-carboxamide
- AN-329/13318008
- N,N'-1,2-Ethanediylbis[N-phenyl-2-thiophenecarboxamide]
- N-phenyl-N-{2-[(2-thienylcarbonyl)anilino]ethyl}-2-thiophenecarboxamide
- N-phenyl-N-{2-[N-phenyl-1-(thiophen-2-yl)formamido]ethyl}thiophene-2-carboxamide
- 314285-25-1
- BIM-0042872.P001
- N,N'-(ethane-1,2-diyl)bis(N-phenylthiophene-2-carboxamide)
- SR-01000493568-1
- EU-0044982
- DTXSID601204205
- CBMicro_042933
- SR-01000493568
-
- インチ: 1S/C24H20N2O2S2/c27-23(21-13-7-17-29-21)25(19-9-3-1-4-10-19)15-16-26(20-11-5-2-6-12-20)24(28)22-14-8-18-30-22/h1-14,17-18H,15-16H2
- InChIKey: BZYGUUHQKKFHQT-UHFFFAOYSA-N
- ほほえんだ: C(N(C1=CC=CC=C1)C(C1SC=CC=1)=O)CN(C1=CC=CC=C1)C(C1SC=CC=1)=O
計算された属性
- せいみつぶんしりょう: 432.09662023g/mol
- どういたいしつりょう: 432.09662023g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 30
- 回転可能化学結合数: 7
- 複雑さ: 526
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.7
- トポロジー分子極性表面積: 97.1Ų
N,N'-ethane-1,2-diylbis(N-phenylthiophene-2-carboxamide) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1443-5462-25mg |
N-phenyl-N-{2-[N-phenyl-1-(thiophen-2-yl)formamido]ethyl}thiophene-2-carboxamide |
314285-25-1 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F1443-5462-50mg |
N-phenyl-N-{2-[N-phenyl-1-(thiophen-2-yl)formamido]ethyl}thiophene-2-carboxamide |
314285-25-1 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F1443-5462-1mg |
N-phenyl-N-{2-[N-phenyl-1-(thiophen-2-yl)formamido]ethyl}thiophene-2-carboxamide |
314285-25-1 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1443-5462-4mg |
N-phenyl-N-{2-[N-phenyl-1-(thiophen-2-yl)formamido]ethyl}thiophene-2-carboxamide |
314285-25-1 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1443-5462-5mg |
N-phenyl-N-{2-[N-phenyl-1-(thiophen-2-yl)formamido]ethyl}thiophene-2-carboxamide |
314285-25-1 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1443-5462-15mg |
N-phenyl-N-{2-[N-phenyl-1-(thiophen-2-yl)formamido]ethyl}thiophene-2-carboxamide |
314285-25-1 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1443-5462-20mg |
N-phenyl-N-{2-[N-phenyl-1-(thiophen-2-yl)formamido]ethyl}thiophene-2-carboxamide |
314285-25-1 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F1443-5462-10mg |
N-phenyl-N-{2-[N-phenyl-1-(thiophen-2-yl)formamido]ethyl}thiophene-2-carboxamide |
314285-25-1 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1443-5462-2μmol |
N-phenyl-N-{2-[N-phenyl-1-(thiophen-2-yl)formamido]ethyl}thiophene-2-carboxamide |
314285-25-1 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1443-5462-20μmol |
N-phenyl-N-{2-[N-phenyl-1-(thiophen-2-yl)formamido]ethyl}thiophene-2-carboxamide |
314285-25-1 | 90%+ | 20μl |
$79.0 | 2023-05-17 |
N,N'-ethane-1,2-diylbis(N-phenylthiophene-2-carboxamide) 関連文献
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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5. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
N,N'-ethane-1,2-diylbis(N-phenylthiophene-2-carboxamide)に関する追加情報
N,N'-ethane-1,2-diylbis(N-phenylthiophene-2-carboxamide): A Comprehensive Overview
The compound N,N'-ethane-1,2-diylbis(N-phenylthiophene-2-carboxamide), identified by the CAS number 314285-25-1, is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound is characterized by its unique structure, which combines thiophene moieties with carboxamide groups linked by an ethane-1,2-diyl bridge. The presence of these functional groups imparts distinctive chemical and physical properties to the molecule, making it a subject of interest in contemporary research.
Recent studies have highlighted the importance of N,N'-ethane-1,2-diylbis(N-phenylthiophene-2-carboxamide) in the field of organic electronics. The thiophene rings in the molecule are known for their excellent conjugation properties, which facilitate efficient charge transport. This makes the compound a promising candidate for use in organic field-effect transistors (OFETs) and light-emitting diodes (OLEDs). Researchers have demonstrated that the incorporation of this compound into polymer blends can significantly enhance the electronic performance of these devices, paving the way for next-generation electronic materials.
In addition to its electronic applications, N,N'-ethane-1,2-diylbis(N-phenylthiophene-2-carboxamide) has shown potential in the realm of biomedical research. The molecule's ability to form stable complexes with metal ions has led to its exploration as a component in metallo-drugs, which are designed to target specific biological pathways. Recent experiments have revealed that this compound can bind with high affinity to certain transition metals, such as copper and zinc, forming complexes that exhibit cytotoxic effects against cancer cells. These findings suggest that the compound could play a role in the development of novel anticancer therapies.
The synthesis of N,N'-ethane-1,2-diylbis(N-phenylthiophene-2-carboxamide) involves a multi-step process that typically begins with the preparation of thiophene derivatives. The key steps include the formation of carboxamides through amide bond formation and subsequent coupling reactions to introduce the ethane diyl linker. Researchers have optimized these steps to achieve high yields and purity levels, ensuring that the compound is suitable for advanced applications.
One of the most intriguing aspects of this compound is its versatility in chemical modifications. By altering substituents on the thiophene rings or modifying the ethane diyl linker, scientists can tailor the molecule's properties for specific uses. For instance, introducing electron-withdrawing groups on the thiophene rings can enhance their conjugation capabilities, while modifying the linker length can influence intermolecular interactions. These modifications have been extensively explored in recent studies, leading to a deeper understanding of structure-property relationships in this class of compounds.
From an environmental standpoint, N,N'-ethane-1,2-diylbis(N-phenylthiophene-2-carboxamide) has been evaluated for its biodegradability and toxicity profiles. Initial assessments indicate that the compound exhibits low toxicity towards non-target organisms and has a moderate biodegradation rate under aerobic conditions. These characteristics make it a more sustainable option compared to some traditional materials used in similar applications.
In conclusion, N,N'-ethane-1,2-diylbis(N-phenylthiophene-2-carboxamide) stands out as a versatile and innovative compound with wide-ranging applications across multiple disciplines. Its unique structure and functional groups position it as a valuable tool in advancing technologies in organic electronics and biomedical research. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to make significant contributions to both scientific innovation and industrial progress.
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